molecular formula C10H16O2 B14131512 5,8,8-Trimethyl-3-oxabicyclo[3.2.1]octan-2-one CAS No. 6988-84-7

5,8,8-Trimethyl-3-oxabicyclo[3.2.1]octan-2-one

Cat. No.: B14131512
CAS No.: 6988-84-7
M. Wt: 168.23 g/mol
InChI Key: DBRCQDHKXZLHJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,8,8-Trimethyl-3-oxabicyclo[3.2.1]octan-2-one is a bicyclic organic compound with the molecular formula C10H16O2 and a molecular weight of 168.2328 g/mol This compound is known for its unique structure, which includes a bicyclic ring system with an oxygen atom and three methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,8,8-Trimethyl-3-oxabicyclo[3.2.1]octan-2-one can be achieved through several methods. One efficient method involves the use of gold(I)-catalyzed tandem 1,3-acyloxy migration/Ferrier rearrangement of glycal-derived 1,6-enyne bearing propargylic carboxylates . This method allows for the preparation of enantiomerically pure 8-oxabicyclo[3.2.1]octanes, which can then be further modified to obtain the desired compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of organic synthesis and catalysis can be applied to scale up the laboratory methods for industrial production. The use of efficient catalysts and optimized reaction conditions would be crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

5,8,8-Trimethyl-3-oxabicyclo[3.2.1]octan-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the bicyclic ring system and the oxygen atom.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

5,8,8-Trimethyl-3-oxabicyclo[3.2.1]octan-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5,8,8-Trimethyl-3-oxabicyclo[3.2.1]octan-2-one involves its interaction with molecular targets and pathways. The compound’s bicyclic structure allows it to fit into specific binding sites on enzymes or receptors, influencing their activity. The presence of the oxygen atom and methyl groups can also affect its reactivity and interactions with other molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,8,8-Trimethyl-3-oxabicyclo[321]octan-2-one is unique due to its specific arrangement of atoms and the presence of three methyl groups, which influence its chemical properties and reactivity

Properties

CAS No.

6988-84-7

Molecular Formula

C10H16O2

Molecular Weight

168.23 g/mol

IUPAC Name

5,8,8-trimethyl-3-oxabicyclo[3.2.1]octan-2-one

InChI

InChI=1S/C10H16O2/c1-9(2)7-4-5-10(9,3)6-12-8(7)11/h7H,4-6H2,1-3H3

InChI Key

DBRCQDHKXZLHJE-UHFFFAOYSA-N

Canonical SMILES

CC1(C2CCC1(COC2=O)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.